molecular formula C11H13NO3 B2737784 (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate CAS No. 1799975-80-6

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate

Cat. No.: B2737784
CAS No.: 1799975-80-6
M. Wt: 207.229
InChI Key: BSZWXWCGDWWUSX-SNAWJCMRSA-N
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Description

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methoxy group at the 5-position and an acrylate moiety at the 3-position. The (E)-stereochemistry denotes the trans configuration of the double bond in the acrylate group.

Properties

IUPAC Name

ethyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(13)5-4-9-6-10(14-2)8-12-7-9/h4-8H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWXWCGDWWUSX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high selectivity for the E-isomer .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have indicated that compounds similar to (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate exhibit promising anticancer properties. For instance, derivatives of methoxyacrylate compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in Molecules demonstrated that methoxyacrylate derivatives displayed significant cytotoxicity against breast cancer cells, suggesting that this compound could be explored for similar applications .

1.2. PDE10A Inhibition

The compound has potential as a phosphodiesterase 10A inhibitor, which is relevant for treating schizophrenia and other cognitive disorders. Research indicates that modifications in the pyridine ring can enhance potency and selectivity for PDE10A, which is crucial for developing effective therapies .

2.1. Acaricidal Activity

This compound has been investigated for its acaricidal properties, particularly against agricultural pests like Tetranychus cinnabarinus. The compound's structural features may enhance its efficacy as a pesticide.

Case Study : In greenhouse tests, related methoxyacrylate compounds demonstrated significant larvicidal activity, outperforming traditional pesticides . This suggests that this compound could be optimized for similar uses.

3.1. Building Block in Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry, allowing the construction of more complex molecules through various reactions, such as Michael additions and cross-coupling reactions.

Reaction TypeDescription
Michael AdditionCan react with nucleophiles to form new carbon-carbon bonds.
Cross-CouplingUseful in creating biaryl compounds which are prevalent in pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ester groups play crucial roles in its reactivity and binding affinity. It can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyridine-Based Acrylates

(E)-Methyl 3-(5-Methoxypyridin-3-yl)acrylate
  • Structure : Methyl ester analog of the target compound.
  • Molecular Formula: C₁₀H₁₁NO₃ (MW = 193.20) .
  • Commercial availability (Catalog No. HB142) suggests its utility in high-throughput synthesis .
Ethyl (2E)-3-(5-Bromo-2-Methoxypyridin-3-yl)acrylate
  • Structure : Incorporates a bromo substituent at the 5-position and methoxy at the 2-position on the pyridine ring.
  • Molecular Formula: C₁₁H₁₂BrNO₃ (MW = 286.13) .
  • Key Differences: Bromine substitution increases molecular weight by ~79 Da compared to the non-bromo analog. Enhanced electronic withdrawal effects may influence reactivity in cross-coupling reactions . Thermo Scientific lists this compound with a 1 g quantity (CAS RN: 912760-94-2), highlighting its niche applications .

Phenyl-Based Acrylates

Ethyl (E)-3-(4-Methoxyphenyl)acrylate
  • Structure : Methoxy-substituted phenyl ring instead of pyridine.
  • Source: Isolated from Saccharomonospora oceani .
  • Key Differences: Replacement of pyridine with phenyl eliminates nitrogen’s electronic effects, reducing polarity and altering π-π stacking interactions.
Ethyl (E)-3-(2,4,5-Trimethoxyphenyl)acrylate
  • Structure : Multiple methoxy groups on the phenyl ring.
  • Molecular Formula : C₁₄H₁₈O₅ (MW = 266.29) .
  • Higher molecular weight and density (1.114 g/cm³) compared to mono-methoxy derivatives .

Halogen-Substituted Analogs

Ethyl (E)-3-(4-Chloro-3-Methoxyphenyl)acrylate
  • Structure : Chloro and methoxy substituents on phenyl.
  • Key Differences :
    • Chlorine’s electronegativity may increase reactivity in nucleophilic substitutions compared to methoxy or bromo groups .
    • Isolated in trace amounts, indicating synthetic challenges .

Data Tables

Table 1: Physical and Structural Properties of Selected Acrylates

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Source
(E)-Ethyl 3-(5-Methoxypyridin-3-yl)acrylate C₁₁H₁₃NO₃* ~207.23 5-MeO-pyridine N/A -
(E)-Methyl 3-(5-MeO-pyridin-3-yl)acrylate C₁₀H₁₁NO₃ 193.20 Methyl ester N/A
Ethyl 3-(5-Bromo-2-MeO-pyridin-3-yl)acrylate C₁₁H₁₂BrNO₃ 286.13 5-Br, 2-MeO-pyridine N/A
Ethyl 3-(2,4,5-Trimethoxyphenyl)acrylate C₁₄H₁₈O₅ 266.29 2,4,5-Trimethoxy-phenyl 398.5

*Estimated based on analogs.

Discussion of Key Trends

  • Ester Chain Impact : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing membrane permeability in bioactive compounds.
  • Substituent Effects : Bromine and chlorine enhance molecular weight and alter electronic profiles, while methoxy groups donate electrons, stabilizing conjugated systems.
  • Aromatic System : Pyridine-based acrylates may offer stronger hydrogen-bonding capacity vs. phenyl analogs due to nitrogen’s lone pairs, affecting target binding in drug design.

Biological Activity

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, highlighting its implications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of approximately 219.23 g/mol. The compound features a methoxy group attached to a pyridine ring, which is significant for its biological activity. The acrylate moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cell membrane penetration and receptor binding. The acrylate group may participate in Michael addition reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated significant antiproliferative effects against PC3 (prostate cancer) and A431 (epidermoid carcinoma) cell lines, with inhibition rates exceeding 80% at certain concentrations .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially useful in treating infections caused by resistant strains .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, contributing to its therapeutic potential. For example, it may act as an inhibitor of carbonic anhydrase, which is implicated in various physiological processes .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antitumor Activity Study :
    • Method : MTT assay was used to evaluate cell viability.
    • Results : At a concentration of 10 μg/mL, the compound exhibited an inhibition rate of 90.1% against PC3 cells and 88.0% against A431 cells .
  • Antimicrobial Evaluation :
    • Method : Disk diffusion method for assessing antimicrobial efficacy.
    • Results : Showed promising results against several bacterial strains, indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11H13NO3Methoxy group on pyridineAntitumor, antimicrobial
Methyl 3-(5-methoxypyridin-2-yl)acrylateC10H11NO3Different methoxy positionLimited antitumor activity
Ethyl 3-(2-methoxypyridin-4-yl)acrylateC11H13NO3Lacks methoxy on pyridineMinimal biological activity

This table illustrates that while this compound shows significant biological activity, other compounds with different substituents exhibit reduced or no activity.

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